molecular formula C8H15N B13803356 5-Methyl-1-cyclohepten-1-amine CAS No. 53907-56-5

5-Methyl-1-cyclohepten-1-amine

Cat. No.: B13803356
CAS No.: 53907-56-5
M. Wt: 125.21 g/mol
InChI Key: BIDXBIBPZIJZED-UHFFFAOYSA-N
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Description

5-Methyl-1-cyclohepten-1-amine is an organic compound with the molecular formula C8H15N It is a derivative of cycloheptene, featuring a methyl group and an amine group attached to the cycloheptene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-cyclohepten-1-amine typically involves the following steps:

    Cycloheptene Formation: Cycloheptene can be synthesized through the hydrogenation of cycloheptadiene.

    Amination: The final step involves the introduction of the amine group. This can be done through reductive amination, where cycloheptanone is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-cyclohepten-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

5-Methyl-1-cyclohepten-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-1-cyclohepten-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanamine: Lacks the methyl group, making it less sterically hindered.

    1-Methylcycloheptanamine: Similar structure but with the methyl group on a different position.

    Cycloheptene: Lacks the amine group, making it less reactive in certain chemical reactions.

Uniqueness

5-Methyl-1-cyclohepten-1-amine is unique due to the presence of both a methyl group and an amine group on the cycloheptene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

53907-56-5

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

5-methylcyclohepten-1-amine

InChI

InChI=1S/C8H15N/c1-7-3-2-4-8(9)6-5-7/h4,7H,2-3,5-6,9H2,1H3

InChI Key

BIDXBIBPZIJZED-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=C(CC1)N

Origin of Product

United States

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